molecular formula C24H28N6O B10920957 1-benzyl-3,6-dimethyl-N-[2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-benzyl-3,6-dimethyl-N-[2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10920957
M. Wt: 416.5 g/mol
InChI Key: BAXZZJJQMKWUIS-UHFFFAOYSA-N
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Description

1-BENZYL-3,6-DIMETHYL-N~4~-[2-METHYL-3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BENZYL-3,6-DIMETHYL-N~4~-[2-METHYL-3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . The reaction conditions often require elevated temperatures and the use of catalysts to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-BENZYL-3,6-DIMETHYL-N~4~-[2-METHYL-3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-BENZYL-3,6-DIMETHYL-N~4~-[2-METHYL-3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-BENZYL-3,6-DIMETHYL-N~4~-[2-METHYL-3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Molecular docking studies have shown that it can fit into the active sites of certain enzymes, inhibiting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-BENZYL-3,6-DIMETHYL-N~4~-[2-METHYL-3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of both pyrazole and pyridine rings. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C24H28N6O

Molecular Weight

416.5 g/mol

IUPAC Name

1-benzyl-3,6-dimethyl-N-[2-methyl-3-(5-methylpyrazol-1-yl)propyl]pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H28N6O/c1-16(14-29-18(3)10-11-26-29)13-25-24(31)21-12-17(2)27-23-22(21)19(4)28-30(23)15-20-8-6-5-7-9-20/h5-12,16H,13-15H2,1-4H3,(H,25,31)

InChI Key

BAXZZJJQMKWUIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NN1CC(C)CNC(=O)C2=C3C(=NN(C3=NC(=C2)C)CC4=CC=CC=C4)C

Origin of Product

United States

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